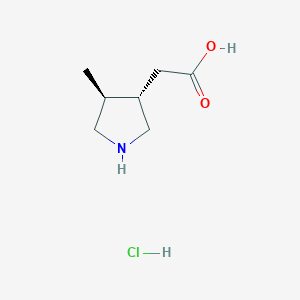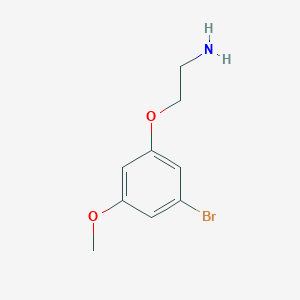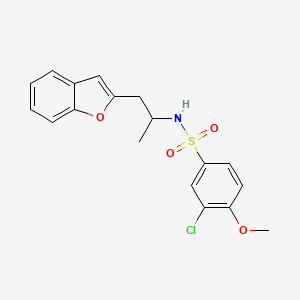
1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide, also known as Compound A, is a novel small molecule that has shown promising results in scientific research. It belongs to the class of naphthyridine derivatives and has been synthesized using a multi-step process.
Wirkmechanismus
The exact mechanism of action of 1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide A is not fully understood. However, it is believed to act by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. 1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide A has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide A has been found to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. It has also been found to inhibit the expression of matrix metalloproteinases (MMPs), which play a role in tissue remodeling and cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide A has several advantages for lab experiments. It is stable and easy to handle, and its synthesis method has been optimized to achieve high yield and purity. However, it also has some limitations. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic potential. In addition, its efficacy and safety in vivo have not been fully evaluated.
Zukünftige Richtungen
There are several future directions for research on 1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide A. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an anti-cancer agent, particularly in the treatment of solid tumors. Further research is also needed to evaluate its safety and efficacy in animal models and humans. Additionally, the development of new derivatives of 1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide A with improved pharmacological properties is an area of active research.
Synthesemethoden
The synthesis of 1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide A involves a multi-step process that includes the reaction of 4-fluorobenzylamine with 2,6-dimethylphenyl isocyanate to form an intermediate product. This intermediate is then reacted with 5-bromopentanoyl chloride to give the final product. The synthesis method has been optimized to achieve high yield and purity of 1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide A.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide A has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. In vitro studies have shown that 1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide A inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxo-N-pentyl-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c1-2-3-4-11-24-20(26)18-13-16-6-5-12-23-19(16)25(21(18)27)14-15-7-9-17(22)10-8-15/h5-10,12-13H,2-4,11,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJOHLHAVSHDPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CC2=C(N=CC=C2)N(C1=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(dimethylamino)ethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2447878.png)


![N-(4-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2447882.png)
![4-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2447883.png)


![4-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1-amine](/img/structure/B2447891.png)
![(E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2447892.png)

![(Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B2447895.png)
